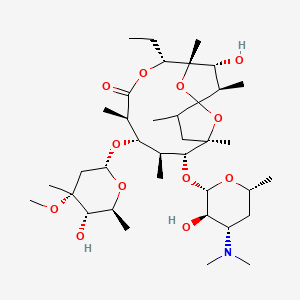

Anhydroerythromycin A

Description

Historical Perspectives on Erythromycin (B1671065) A Degradation Products

The discovery of Erythromycin in 1952 marked a significant advancement in the treatment of bacterial infections, particularly those caused by penicillinase-producing staphylococci. scirp.org However, a major drawback of Erythromycin A is its instability in the acidic environment of the stomach, which leads to its rapid inactivation. scirp.orgacs.org Early research into this degradation process identified the formation of inactive byproducts. nih.govmdpi.com

Under acidic conditions, Erythromycin A undergoes a complex internal rearrangement. bioaustralis.comchemicalbook.com This process involves the formation of an enol ether, which then cyclizes internally. bioaustralis.comchemicalbook.com This cyclization results in the formation of two main degradation products: 8,9-anhydroerythromycin-6,9-hemiketal and anhydroerythromycin-6,9:9,12-spiroketal. scirp.orgnih.gov These compounds are bacteriologically inactive. scirp.org The formation of these degradation products is a consequence of an acetalization reaction between the ketone group at position C9 and the hydroxyl groups at C6 and C12 of Erythromycin A. scirp.org

The initial understanding was that Erythromycin A degrades to Anhydroerythromycin A through an equilibrium with Erythromycin A enol ether. acs.org This acid-catalyzed degradation has been a subject of study for decades, with researchers seeking to understand the precise mechanism to improve the stability and oral bioavailability of erythromycin-based antibiotics. nih.govrsc.org

Significance of this compound as a Chemical Degradation Intermediate

This compound is a crucial intermediate in the degradation pathway of Erythromycin A, formed both in vitro and in vivo in acidic aqueous solutions. medchemexpress.comglpbio.com Its presence is a key indicator of Erythromycin A's stability, making it an important analytical standard in pharmaceutical studies. bioaustralis.comchemicalbook.com

The formation of this compound from Erythromycin A is a result of an internal dehydration of erythromycin A-6,9-hemiketal. researchgate.net More recent kinetic studies using NMR have refined the understanding of this process, revealing that both the enol ether and the anhydride (B1165640) (this compound) are in equilibrium with the parent erythromycin. acs.org This suggests that they act as antibacterially inactive reservoirs for the active drug. acs.org The actual irreversible degradation pathway is the slower loss of the cladinose (B132029) sugar from Erythromycin A. acs.org

While considered microbiologically inactive, this compound has been found to inhibit drug oxidation in the liver. rsc.orgnih.gov Specifically, it inhibits the activity of the cytochrome P450 (CYP) isoform CYP3A. medchemexpress.comglpbio.com This inhibitory action is more potent than that of the parent Erythromycin A and is a significant factor in drug-drug interactions. nih.gov

The stereochemistry of this compound, particularly at the newly formed chiral center C-9, was a subject of investigation to further elucidate the degradation mechanism. Through NMR and X-ray crystallography, the structure was determined to have 9R stereochemistry. rsc.org

Overview of Current Research Trajectories for this compound within Chemical Biology and Pharmaceutical Sciences

Current research on this compound is multifaceted, extending beyond its role as a simple degradation product. In the field of pharmaceutical sciences, it remains a critical reference standard for stability testing of Erythromycin and its derivatives. toku-e.com Accelerated stability studies of Erythromycin formulations continue to monitor the levels of this compound, among other impurities, to ensure product quality. who.int

In chemical biology, the unique structure of this compound and its derivatives has been explored for novel biological activities. For instance, derivatives of 8,9-anhydroerythromycin A 6,9-hemiacetal have been synthesized and investigated for gastrointestinal motor stimulating (GMS) activity. jst.go.jpnih.gov Some of these "motilides" have shown significantly increased GMS activity compared to Erythromycin A, with no accompanying antibacterial effects. nih.gov

Furthermore, the this compound scaffold is being used as a starting point for the synthesis of new antibacterial agents. Researchers are using techniques like "click chemistry" to create novel analogues with potential activity against resistant bacterial strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus). researchgate.net Molecular docking studies are also being employed to predict the antibiotic potency of Anhydroerythromycin derivatives by modeling their interaction with the bacterial ribosome. ugm.ac.id These research efforts highlight a shift from viewing this compound solely as a degradation product to recognizing its potential as a versatile chemical scaffold for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H65NO12 |

|---|---|

Molecular Weight |

715.9 g/mol |

IUPAC Name |

(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one |

InChI |

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37?/m1/s1 |

InChI Key |

YKAVHPRGGAUFDN-RQXKMHJJSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C |

Canonical SMILES |

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |

Synonyms |

anhydroerythromycin A |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Dynamics of Anhydroerythromycin a

Spectroscopic Methodologies for Anhydroerythromycin A Stereochemical Assignments

The definitive determination of the complex stereochemistry of this compound has been achieved through a combination of powerful spectroscopic techniques. Each method provides unique insights into the molecule's intricate architecture.

NMR spectroscopy has been a cornerstone in elucidating the three-dimensional structure of this compound in solution. rsc.org Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental.

A pivotal study successfully determined the previously unknown stereochemistry at the C-9 spiro carbon to be R. rsc.org This was a significant finding, as both 9R and 9S configurations were considered plausible. The determination was achieved by analyzing NOE (Nuclear Overhauser Effect) correlations, which provide information about the through-space proximity of protons. These experimental NMR constraints were then used in conjunction with molecular modeling to build a comprehensive 3D model of the molecule. rsc.orgbeilstein-journals.org The complete and unambiguous assignment of ¹H and ¹³C NMR spectra is a prerequisite for such detailed structural analysis. researchgate.net

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and probing the fragmentation patterns of this compound, further corroborating its structure. asianpubs.org Using electrospray ionization (ESI), a common soft ionization technique, the protonated molecule [M+H]⁺ of this compound is readily observed at m/z 716.5. asianpubs.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed to separate this compound from erythromycin (B1671065) A and other related substances before mass analysis. asianpubs.orgmdpi.com Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide valuable structural information. The fragmentation of the desosamine (B1220255) sugar moiety is a characteristic feature. For instance, diagnostic product ions at m/z 158 and 174 are used for the selective detection of macrolides with and without a glycosylated desosamine moiety, respectively. mdpi.com The fragmentation patterns help to piece together the connectivity of the molecule, confirming the core structure and the presence of its sugar residues. ugm.ac.idscribd.comresearchgate.net High-resolution mass spectrometry (HRMS), such as HPLC-ESI-Q-TOF-MS, allows for the determination of the elemental composition of the molecule and its fragments from their accurate masses, providing a high degree of confidence in its identification. jove.comjove.comresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Ion | Observed m/z | Technique | Source |

| [M+H]⁺ | 716.5 | LC-MS (ESI) | asianpubs.org |

| [M+H]⁺ | 716.2522 | LC-MS (ESI) | ugm.ac.id |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a non-destructive method to identify the functional groups present in this compound. The FT-IR spectrum of a related derivative, Δ6,7-anhydroerythromycin-A, showed a characteristic stretching vibration for a C=C conjugated group at 1602.7 cm⁻¹, confirming the presence of the double bond. ugm.ac.idresearchgate.net Studies on erythromycin and its derivatives in solution have used IR spectroscopy to determine which atoms and groups are involved in intramolecular hydrogen bonds, which are crucial for stabilizing the molecule's conformation. nih.gov While specific, detailed IR and Raman spectral analyses dedicated solely to this compound are less commonly reported in isolation, the technique is often used as part of the broader characterization of erythromycin and its derivatives. acs.org For instance, the appearance of a hydrazone bond peak between 1560–1570 cm⁻¹ was used to validate the chemical modification of erythromycin. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Conformational Analysis of the this compound Macrocycle in Solution

The 14-membered macrolide ring of this compound is not static but exists in a dynamic equilibrium of different conformations, particularly in solution. Understanding this flexibility is key to comprehending its chemical behavior.

Computational methods are indispensable for exploring the conformational landscape of flexible molecules like this compound. rsc.orgnih.gov Molecular modeling, often using NMR-derived distance and angle constraints, has been employed to generate and rank plausible three-dimensional structures. rsc.orgbeilstein-journals.org These models were crucial in establishing the 9R stereochemistry and revealed that the molecule exhibits considerable conformational flexibility in solution. rsc.org

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of the macrocycle over time. rsc.orgumaryland.edu These simulations model the movements of atoms and can reveal the preferred conformations and the energy barriers between them. For erythromycin and its derivatives, MD simulations have been used to study their interactions with biological targets like the ribosome. nih.govugm.ac.id Such studies show that the macrolide ring can adopt different conformations, such as folded-out and folded-in forms, depending on the environment. idexlab.com While specific MD simulation studies focusing exclusively on the solution dynamics of this compound are not extensively detailed in the provided context, the methodologies have been widely applied to the macrolide class, providing a framework for understanding its conformational dynamics. rsc.orgnih.gov

Experimental Probes for this compound Conformational Dynamics

The conformational flexibility of this compound in solution has been rigorously investigated using a combination of experimental and computational techniques. rsc.orgnih.gov These methods provide critical insights into the molecule's dynamic behavior, which is essential for understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for probing the solution-state conformation of this compound. nih.gov A suite of advanced, two-dimensional NMR experiments has been employed to map the spatial relationships between protons within the molecule.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique is particularly valuable for detecting through-space correlations between protons, which are indicative of their proximity. The observation of numerous ROESY cross-peaks confirms that this compound adopts a folded conformation in solution and exhibits considerable flexibility. rsc.orgrsc.org A connectivity table derived from ROESY spectra provides semi-quantitative distance constraints used in further structural analysis. rsc.org

Other 2D NMR Techniques: Experiments such as DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and gHMBC (gradient Heteronuclear Multiple Bond Correlation) have been instrumental in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. rsc.org These assignments are a prerequisite for detailed conformational studies.

X-ray Crystallography: While NMR reveals the dynamic nature of the molecule in solution, X-ray crystallography provides a precise, static picture of its conformation in the solid state. The three-dimensional structure of an this compound derivative, specifically this compound 2′-acetate, was successfully determined using this method. rsc.orgrsc.org This crystal structure served as a crucial reference point for validating and refining the solution-state conformations derived from NMR and computational modeling. rsc.org

Molecular Modeling: Computational methods, such as molecular mechanics using the AMBER force field, have been used to bridge the gap between experimental data and a detailed 3D model. rsc.org By integrating distance constraints obtained from NMR (specifically ROESY data) into molecular modeling simulations, researchers have been able to generate low-energy structures that are consistent with the experimental observations. nih.govrsc.org Comparing the lowest energy structure from modeling with the X-ray crystal structure of the acetate (B1210297) derivative shows a high degree of similarity, lending confidence to the determined conformation. rsc.org

The table below presents a comparison of key structural torsion angles and an important internuclear distance for this compound, as determined by X-ray crystallography of its 2'-acetate derivative and through molecular modeling analysis of the parent compound. rsc.org

| Structural Parameter | This compound 2'-acetate (X-ray) | This compound (Modeling - Global Minimum) |

| Torsion Angles (°) | ||

| C5-C6-O-C9 | -71.2 | -68.4 |

| C11-C12-O-C9 | -51.3 | -52.2 |

| Internuclear Distance (Å) | ||

| H-8···H-10 | 2.50 | 2.51 |

Chiral Integrity and Stereochemical Determinants at C-9 of this compound

The acid-catalyzed degradation of Erythromycin A to this compound results in the formation of a new spiroketal system. rsc.orgbioaustralis.com This transformation creates a new chiral center at the C-9 spiro carbon, a feature not present in the parent antibiotic. rsc.orgnih.govrsc.org The determination of the absolute stereochemistry at this position is critical for understanding the degradation mechanism.

Initially, the stereochemistry at C-9 was unknown, with both the 9R and 9S configurations being considered plausible outcomes of the cyclization reaction. rsc.orgnih.gov A definitive elucidation of the three-dimensional structure was achieved through a combined approach of NMR spectroscopy, molecular modeling, and single-crystal X-ray analysis of the 2'-acetate derivative. rsc.orgrsc.org These comprehensive studies conclusively established that both this compound and its 2'-acetate derivative possess the 9R stereochemistry at the C-9 position. rsc.orgnih.govrsc.org

The stereochemical outcome at C-9 is dictated by the mechanism of the acid-catalyzed degradation. The consensus mechanism involves two key cyclization steps. The formation of the 9R stereocenter is explained by the pathway involving a 12,9-cyclized oxonium ion intermediate. rsc.org In this proposed intermediate, the hydroxyl group at C-6 is positioned such that its nucleophilic attack on C-9 occurs from a specific face of the molecule, leading exclusively to the 9R configuration. rsc.org Conversely, an alternative pathway via a 6,9-cyclized oxonium ion would have resulted in the 9S stereochemistry, which was not observed. rsc.org

The structural integrity and defined 9R chirality at C-9 are thus direct consequences of the specific conformational constraints imposed by the macrolide ring during the acid-catalyzed intramolecular spiroketalization.

The table below summarizes the key experimental methods used to determine the stereochemistry at C-9 and their respective contributions.

| Experimental Method | Contribution to Stereochemical Determination |

| NMR Spectroscopy | Provided distance constraints (via ROESY) consistent with a 9R configuration and helped build a 3D model of the molecule in solution. nih.govrsc.org |

| X-ray Crystallography | Gave an unambiguous solid-state structure of the this compound 2'-acetate derivative, confirming the relative 9R stereochemistry. rsc.orgrsc.org |

| Molecular Modeling | Used NMR-derived constraints to calculate the lowest energy conformation, which corresponded to the 9R isomer and matched the X-ray structure. nih.govrsc.org |

Synthetic and Biosynthetic Aspects of Anhydroerythromycin a

Biosynthetic Pathways Leading to Anhydroerythromycin A Formation from Erythromycin (B1671065) A Precursors

In biological systems, this compound is primarily considered an inactive metabolite formed by the non-enzymatic, acid-catalyzed dehydration of Erythromycin A, especially in the acidic environment of the stomach. nih.gov This process involves the intramolecular reaction of the C-6 hydroxyl group and the C-9 ketone, followed by dehydration. nih.govdrugbank.com However, genetic engineering of the erythromycin biosynthetic pathway can lead to the formation of related anhydro- compounds through enzymatic processes.

While this compound itself is an acid-degradation product, manipulation of the enzymes in the erythromycin pathway can create novel anhydro-derivatives. The biosynthesis of the erythromycin macrolactone, 6-deoxyerythronolide B (6-dEB), is performed by a large, modular enzyme complex called a Type I polyketide synthase (PKS). sci-hub.senih.gov

A key example of enzymatic branching involves targeted mutation of the PKS. Researchers introduced two amino acid substitutions into the enoyl reductase (ER) domain of the fourth module of the eryA genes in Saccharopolyspora erythraea. nih.govgoogle.com This modification inactivated the enzyme's ability to perform the final reduction step in that cycle. As a result, the biosynthetic pathway was diverted to produce Δ6,7-anhydroerythromycin C , a novel analogue. nih.gov This compound accumulates because it is a poor substrate for the subsequent tailoring enzyme, erythromycin C O-methyltransferase, effectively halting the pathway at that branch point. scribd.com

Genetic engineering and fermentation optimization offer powerful tools to control the production of erythromycin and its derivatives, including strategies to either prevent the formation of degradation precursors or to intentionally produce novel analogues.

Precursor Supply Engineering: The availability of building blocks like propionyl-CoA is crucial for erythromycin production. nih.gov Engineering the propionate (B1217596) assimilation pathway in S. erythraea to increase the intracellular supply of this precursor has been shown to boost erythromycin yields significantly. nih.gov

PKS Domain Reprogramming: Beyond simple inactivation, entire domains of the PKS can be replaced. Acyltransferase (AT) domains, which select the specific extender units for polyketide chain elongation, have been swapped between different PKS systems. asm.org This reprogramming has led to the production of novel erythromycin derivatives, such as 10-desmethylerythromycin A, demonstrating that the core structure of the macrolactone can be rationally modified. asm.org

Host Strain Improvement: The efficiency of genetic manipulation itself can be a limiting factor. To overcome this, researchers have engineered industrial strains of S. erythraea by introducing artificial recombination sites (attB sites). nih.gov This allows for reliable, site-specific integration of foreign or modified genes, providing a more stable and predictable platform for pathway engineering. nih.gov

The following table summarizes key genetic engineering strategies applied to the erythromycin pathway.

| Strategy | Target Gene/Enzyme | Host Organism | Outcome | Reference |

| Domain Inactivation | Enoyl Reductase (ER) in Module 4 of EryA PKS | Saccharopolyspora erythraea | Production of novel Δ6,7-anhydroerythromycin C | nih.gov |

| Gene Overexpression | Tailoring enzymes EryK and EryG | Saccharopolyspora erythraea | Elimination of by-products (Er-B, Er-C) and 25% increase in Er-A titer | nih.gov |

| Domain Replacement | Acyltransferase (AT) domains in DEBS1 | Saccharopolyspora erythraea | Production of novel 10-desmethyl and 12-desmethyl erythromycin derivatives | asm.org |

| Precursor Pathway Engineering | Propionyl-CoA Synthetase (SACE_1780) | Saccharopolyspora erythraea | 33% higher erythromycin yield | nih.gov |

| Host Development | Introduction of artificial attB site | Saccharopolyspora erythraea | Facilitated site-specific genetic engineering for stable gene introduction | nih.gov |

Enzymatic Catalysis in this compound Pathway Branching

Semi-synthetic Derivatization Strategies for this compound

This compound, primarily known as a degradation product of Erythromycin A, also serves as a scaffold for semi-synthetic modifications aimed at producing novel compounds with unique biological activities. medchemexpress.comrsc.org Researchers have explored various strategies to derivatize its structure, leading to new classes of macrolides with altered properties, such as enhanced gastrointestinal motor stimulating (GMS) activity or novel antibacterial profiles. nih.govjst.go.jp Key derivatization approaches include modifications of the dimethylamino group, intramolecular transesterification to create ring-contracted structures, and the application of click chemistry to introduce novel side chains. nih.govmdpi.comresearchgate.net

One significant area of research has been the chemical modification of 8,9-anhydroerythromycin A 6,9-hemiacetal, a closely related precursor. nih.govjst.go.jp The objective of these modifications was often to discover derivatives with potent GMS activity, mimicking the hormone motilin, while eliminating the antimicrobial activity inherent in the parent erythromycin molecule. nih.govjst.go.jp This led to the creation of a new family of macrolide compounds termed "motilides". nih.gov A primary strategy involved the substitution of the methyl groups on the dimethylamino function of the desosamine (B1220255) sugar. nih.govjst.go.jp By displacing one methyl group with larger alkyl groups, such as ethyl or isopropyl, researchers were able to significantly enhance GMS activity. nih.gov For instance, the N-isopropyl derivative demonstrated GMS activity 248 times greater than that of Erythromycin A, while showing no antibacterial effects. nih.govjst.go.jp

| Parent Compound | Modification Strategy | Resulting Derivative | Key Research Finding | Reference |

|---|---|---|---|---|

| 8,9-anhydroerythromycin A 6,9-hemiacetal | Displacement of a methyl group with an ethyl group | de(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal | Showed significant GMS activity and no antibacterial activity. | nih.govjst.go.jp |

| 8,9-anhydroerythromycin A 6,9-hemiacetal | Displacement of a methyl group with an isopropyl group | de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal | GMS activity was increased to 248 times that of Erythromycin A. | nih.govjst.go.jp |

Another innovative strategy involves the structural rearrangement of the macrolide ring itself. Scientists have successfully converted 8,9-anhydroerythromycin 6,9-hemiketal into ring-contracted macrolides through an intramolecular transesterification (translactonization) process. mdpi.comacs.org This reaction transforms the original 14-membered lactone ring into a 12-membered ring structure. acs.org To optimize this process, microwave-assisted synthesis has been employed. mdpi.comnih.gov The use of microwave irradiation was found to significantly improve reaction yields and dramatically reduce reaction times, providing a more efficient and environmentally friendly method for producing these novel ring-contracted erythromycin derivatives. mdpi.comnih.gov

| Starting Material | Synthetic Method | Resulting Structure | Advantage of Method | Reference |

|---|---|---|---|---|

| 8,9-anhydroerythromycin A 6,9-hemiketal | Intramolecular Transesterification (Translactonization) | 12-membered ring macrolide | Creates novel ring-contracted scaffolds. | acs.org |

| 8,9-anhydroerythromycin A 6,9-hemiketal and its N-demethylated derivatives | Microwave-Assisted Intramolecular Transesterification | Ring-contracted erythromycin derivatives | Significantly improved yields and shortened reaction times. | mdpi.comnih.gov |

More recently, modern synthetic techniques like "click chemistry" have been applied to anhydroerythromycin derivatives to create libraries of new compounds. researchgate.net Starting with an acylated derivative, 11,12-di-O-iso-butyryl-8,9-anhydroerythromycin A 6,9-hemiketal, which itself showed potential against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), researchers used a copper-catalyzed azide-acetylene cycloaddition reaction. researchgate.net This approach allowed for the efficient synthesis of a series of triazole analogues. researchgate.net The resulting library of compounds was screened for antibacterial activity, and one derivative exhibited more than double the potency against MRSA and VRE strains compared to the starting material, demonstrating the power of this strategy to rapidly generate and optimize bioactive molecules. researchgate.net

| Starting Material | Synthetic Method | Resulting Analogues | Key Research Finding | Reference |

|---|---|---|---|---|

| 11,12-di-O-iso-butyryl-8,9-anhydroerythromycin A 6,9-hemiketal | Copper-catalyzed azide-acetylene cycloaddition (Click Chemistry) | 1,4,5-trisubstituted-1,2,3-(NH)-triazole analogues | A derivative (5b) was identified with more than twice the potency against MRSA and VRE compared to the parent compound. | researchgate.net |

Mechanistic Investigations of Anhydroerythromycin a Chemical Degradation and Stability

Acid-Catalyzed Degradation Mechanisms of Anhydroerythromycin A

The degradation of Erythromycin (B1671065) A in acidic aqueous solutions is a well-documented phenomenon that leads to the formation of this compound. idexlab.comnih.govacs.org This process involves an intramolecular dehydration reaction. nih.gov While traditionally viewed as a straightforward degradation, some research suggests a more complex equilibrium.

A detailed kinetic study using NMR revealed that both the enol ether and the anhydride (B1165640) form of Erythromycin A are in equilibrium with the parent compound. nih.govacs.org This suggests that this compound and Erythromycin A enol ether could act as antibacterially inactive reservoirs for Erythromycin A. nih.govacs.org The actual irreversible degradation pathway is proposed to be the slow loss of the cladinose (B132029) sugar from Erythromycin A. idexlab.comacs.org

The formation of this compound from Erythromycin A is understood to proceed through the formation of an enol ether, followed by a second internal cyclization of the C12-OH and C9 enol to yield the ketal structure of this compound. bioaustralis.com The stereochemistry of the spiro carbon at C-9 in this compound has been a subject of investigation, with an understanding of its chirality providing insight into the degradation mechanism. rsc.org

The acid-catalyzed formation of this compound from Erythromycin A involves key intermediates and transition states. The process is initiated by the protonation of the C9-keto group of Erythromycin A, which facilitates an intramolecular reaction. A crucial intermediate is the Erythromycin A 6,9-hemiketal, which is formed through the attack of the C6-hydroxyl group on the C9-ketone. researchgate.netnih.gov This hemiketal can then dehydrate to form this compound. researchgate.netnih.gov

Simultaneously, an equilibrium is established with Erythromycin A enol ether. researchgate.netnih.gov The entire process is a series of equilibrium reactions involving hemiketal and enol ether transformations. beilstein-journals.org Computational studies have suggested the involvement of a 12-O-enol ether formation and subsequent spiroketalization via an oxocarbenium-type transition state. beilstein-journals.org The formation of the 6,9:9,12-spiroketal structure of this compound is the final step in this pathway. rsc.org

Some research has proposed that the intramolecular Michael reaction leading to cyclization is base-catalyzed and occurs more rapidly in polar solvents. mdpi.comnih.gov

Kinetic studies have been instrumental in elucidating the degradation pathways of Erythromycin A to this compound. These studies often employ techniques like NMR and HPLC to monitor the concentrations of the parent drug and its degradation products over time. nih.govacs.orgnih.gov

A significant finding from kinetic analysis is that the degradation of Erythromycin A and the formation of this compound are not a simple one-way reaction. Instead, an equilibrium exists between Erythromycin A, Erythromycin A enol ether, and this compound. nih.govacs.org The rate constants for these reactions have been determined through global, nonlinear, simultaneous least-squares fitting of time-course concentration data. idexlab.comacs.org

| Parameter | Value/Observation | Reference |

| Equilibrium | Erythromycin A ⇌ Erythromycin A enol ether ⇌ this compound | nih.govacs.org |

| Irreversible Step | Slow loss of cladinose from Erythromycin A | idexlab.comacs.org |

| Kinetic Modeling | Based on global, nonlinear, simultaneous least-squares fitting | idexlab.comacs.org |

| Predictive Model | Sum of partial reaction rate constants for acid-catalyzed degradation of Erythromycin A-6,9-hemiketal | researchgate.netnih.gov |

Intermediates and Transition States in this compound Formation

Base-Catalyzed Degradation Pathways of this compound

While acid-catalyzed degradation is the primary focus of research, base-catalyzed degradation of macrolides also occurs. In weakly alkaline conditions, the hydroxide (B78521) ion can catalyze the hydrolysis of the lactonyl ester bond of the Erythromycin A-6,9-hemiketal. nih.gov This is followed by a C13 to C11 translactonization and internal dehydration to form pseudoerythromycin A enol ether. nih.gov

The formation of certain degradation products, such as N-oxide, N-desmethyl, and N-didesmethyl derivatives, is more prevalent at higher pH levels due to the availability of the amine's non-bonding electrons. semanticscholar.org For instance, the production of N-desmethyl degradation products of various macrolides was observed to be more significant in solutions with higher pH. semanticscholar.org

Oxidative and Photolytic Degradation of this compound

This compound can also undergo degradation through oxidative and photolytic pathways. Studies have shown that both this compound and its parent compound, Erythromycin A, can be demethylated, a prerequisite for the formation of a metabolite-cytochrome P450 complex. nih.gov This indicates an oxidative metabolic pathway.

Photodegradation of Erythromycin and its derivatives, including this compound, has been investigated as a potential method for their removal from aquatic environments. jove.com The degradation is often initiated by UV irradiation, leading to the formation of hydroxyl radicals which have a high oxidation potential. jove.comnih.gov

Kinetic studies of photolytic degradation have shown that the process can often be described by first-order kinetics. jove.comnih.gov The rate of photodegradation is influenced by the pH of the solution. jove.comnih.govresearchgate.net For instance, the fastest photolytic degradation of Erythromycin A was observed at pH 7. jove.comnih.gov The process results in the formation of various photoproducts. jove.comresearchgate.net

| Degradation Pathway | Key Features | Reference |

| Oxidative Degradation | Demethylation, formation of metabolite-cytochrome P450 complex. | nih.gov |

| Photolytic Degradation | Initiated by UV irradiation, formation of hydroxyl radicals. Follows first-order kinetics. pH-dependent. | jove.comnih.gov |

Influence of Environmental Factors on this compound Chemical Stability in Research Media

The chemical stability of this compound is significantly influenced by environmental factors, most notably the pH of the medium.

The pH of the aqueous solution is a critical factor determining the rate of degradation of Erythromycin A and consequently the formation and stability of this compound. researchgate.netnih.govjove.com Acidic conditions promote the formation of this compound. bioaustralis.comresearchgate.netrsc.orgmdpi.comsemanticscholar.orgjove.comnih.gov The ratio of Erythromycin A to this compound is pH-dependent. jove.com

Kinetic studies have demonstrated this pH dependence. For example, the photodegradation of Erythromycin A was found to be slowest at pH 3 and fastest at pH 7. jove.comnih.gov The production of different degradation products is also pH-dependent, with the spiroketal form of this compound being favored at low pH. semanticscholar.org A predictive model for the degradation kinetics of Erythromycin A expresses the observed rate constant as a function of pH over a range of 3.0 to 10.0. researchgate.netnih.gov

| pH Condition | Observation | Reference |

| Acidic (low pH) | Favors formation of this compound. | bioaustralis.comresearchgate.netrsc.orgmdpi.comsemanticscholar.orgjove.comnih.gov |

| pH 3 | Slowest photolytic degradation of Erythromycin A. | jove.comnih.gov |

| pH 7 | Fastest photolytic degradation of Erythromycin A. | jove.comnih.gov |

| High pH | Favors formation of N-oxide and N-desmethyl degradation products. | semanticscholar.org |

Temperature and Ionic Strength Effects on this compound Stability

The chemical stability of this compound, a primary degradation product of Erythromycin A, is significantly influenced by temperature. medchemexpress.combioaustralis.com The formation of this compound from its parent compound, Erythromycin A, is itself a temperature-dependent process. The intramolecular dehydration reaction of Erythromycin A has a determined activation energy of 15.6 kcal/mol. nih.govoup.com This indicates that higher temperatures facilitate the initial degradation of Erythromycin A and, consequently, the formation of this compound.

Accelerated stability studies conducted on Erythromycin A have demonstrated that storage at elevated temperatures leads to a more rapid decline of the parent compound and a corresponding increase in degradation products. who.int In one such study, the concentration of Erythromycin A remained stable when stored at -20°C and 25°C. who.int However, a discernible decrease was observed after three and six months of storage at 40°C and 50°C. who.int This degradation of the parent compound is directly linked to the formation of byproducts like this compound. who.int Another study noted that liposomal formulations of Erythromycin exhibited significantly lower stability at room temperature compared to refrigerated conditions (4°C), further underscoring the role of temperature in the degradation process. nih.gov

Beyond its formation, the subsequent stability of this compound is also temperature-dependent. The compound can further degrade through the acid-catalyzed hydrolytic cleavage of its cladinose sugar. oup.com An investigation into this specific degradation pathway for this compound determined its activation energy to be 28.8 kcal/mol. oup.com This higher activation energy suggests that the degradation of this compound itself requires more energy compared to its formation from Erythromycin A.

The effect of ionic strength on the stability of this compound has been less extensively detailed in scientific literature. Most kinetic studies have been conducted under conditions of constant ionic strength to isolate the effects of other variables like pH and temperature. For instance, a comparative study of Azithromycin (B1666446) and Erythromycin A degradation was performed at a constant ionic strength (μ = 0.02). nih.govoup.com While research has noted that increased ionic strength can influence analytical processes like adsorption, direct data correlating varying ionic strengths to the decomposition rate of this compound in solution is limited. researchgate.net

| Reaction | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Formation of this compound from Erythromycin A (Internal Dehydration) | 15.6 | nih.govoup.com |

| Degradation of this compound (Acidic Hydrolysis of Cladinose) | 28.8 | oup.com |

Solvent Effects on this compound Decomposition

The choice of solvent system plays a critical role in the decomposition and stability of this compound. The compound's solubility dictates its presence in a solution where degradation can occur. This compound exhibits good solubility in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO), but has limited solubility in water. bioaustralis.com It is also slightly soluble in chloroform (B151607). lgcstandards.com

The composition of the solvent directly impacts degradation kinetics. In studies examining the acid-catalyzed degradation of Erythromycin A, the use of an acetonitrile (B52724) cosolvent was shown to affect the reaction rate. nih.govoup.com Researchers established a relationship between the decay rate constants and the reciprocal of the solution's dielectric constants, allowing for extrapolation to purely aqueous conditions. nih.govoup.com This finding highlights that the polarity and dielectric properties of the solvent medium are significant factors in the stability of macrolide structures like this compound. The rate of fragmentation of certain compounds has been shown to be solvent-dependent, a principle that can be extended to the degradation of this compound. acs.org

Different solvent systems are employed for the analysis of this compound, implying a degree of stability within these specific environments for the duration of the measurement. For high-performance liquid chromatography (HPLC) analysis, a common mobile phase is a binary solvent mixture, such as 0.1% formic acid in a methanol/water (45:55, v/v) solution. wiley.com For extraction purposes, like dispersive liquid-liquid microextraction (DLLME), chloroform has been identified as a highly effective solvent. wiley.com The stability in these analytical solvents is crucial for accurate quantification. However, the inherent acidity or basicity of the solvent system can also drive degradation. For example, the use of formic acid in the mobile phase maintains an acidic environment where this compound is known to be the primary, relatively stable product of Erythromycin A degradation. wiley.comnih.gov

| Solvent | Solubility | Reference |

|---|---|---|

| Ethanol | Soluble | bioaustralis.com |

| Methanol | Soluble / Sparingly | bioaustralis.comlgcstandards.com |

| Dimethylformamide (DMF) | Soluble | bioaustralis.com |

| Dimethyl sulfoxide (DMSO) | Soluble | bioaustralis.com |

| Water | Limited | bioaustralis.com |

| Chloroform | Slightly Soluble | lgcstandards.com |

Advanced Analytical Methodologies for Anhydroerythromycin a Research

Chromatographic Separation Techniques for Anhydroerythromycin A and its Related Compounds

Chromatography is the cornerstone of analyzing this compound, providing the necessary resolving power to separate this analyte from a mixture of structurally similar compounds. Various chromatographic techniques, each with unique advantages, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity assessment of this compound and related erythromycin (B1671065) impurities. researchgate.netasm.org The technique's versatility allows for the development of stability-indicating methods that can separate the active pharmaceutical ingredient from its potential degradants. researchgate.net

Reversed-phase HPLC is commonly utilized, employing stationary phases such as C8 and C18 silica-based columns. researchgate.net A method developed for analyzing organic impurities in erythromycin stearate (B1226849) tablets successfully separated this compound (also known as Erythromycin EP Impurity D) from other related substances. researchgate.netlgcstandards.com The separation is typically achieved under controlled pH and temperature to ensure method robustness and reproducibility. researchgate.net For instance, effective separation has been achieved at a pH of 6.5 and a temperature of 35°C. researchgate.net UV detection is frequently used, with a wavelength of 215 nm providing adequate sensitivity for the quantification of this compound and other erythromycins. researchgate.net

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The use of additives such as tetramethylammonium (B1211777) phosphate (B84403) can improve peak shape and resolution. researchgate.net The purity of this compound standards is often confirmed by HPLC, with analytical standards demonstrating purities of 97% or higher. lgcstandards.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) | researchgate.net |

| Mobile Phase A | 0.4% ammonium hydroxide (B78521) in water | researchgate.net |

| Mobile Phase B | Methanol | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Detector | UV at 215 nm | researchgate.net |

| Purity Achieved | >95% | lgcstandards.com |

Gas Chromatography (GC) is employed for the analysis of erythromycin and its derivatives, including this compound, particularly when dealing with volatile forms of the compound. nih.gov Due to the low volatility of macrolide antibiotics, a derivatization step is essential prior to GC analysis. google.com This process typically involves silylation to convert the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. google.com

A reported GC procedure involves silylating the sample with a mixture of reagents such as trimethylchlorosilane, N,O-bis-trimethylsilylacetamide, and N-trimethylsilyl-imidazole in pyridine. google.com The derivatized sample is then injected into the gas chromatograph. Packed columns, such as 3% OV-225 on GCQ or 3% PPE-20 on Supelcoport, have been used for these separations at high temperatures, around 275°C. google.com A flame ionization detector (FID) is commonly used for detection. google.com This GC method has demonstrated the capability to separate a mixture containing erythromycins A, B, and C, as well as this compound and erythralosamine. google.com However, challenges with this technique include the lengthy silylation time and the limited stability of the GC column at high operating temperatures. google.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both normal-phase and reversed-phase HPLC for pharmaceutical analysis and purification. chromatographytoday.com The technique utilizes a mobile phase, typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like methanol. chromatographytoday.commdpi.com SFC offers significant advantages, including faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, reduced solvent consumption, and faster post-purification sample processing because the CO2 simply evaporates. chromatographytoday.com

While specific, detailed applications of SFC for this compound are not extensively documented in readily available literature, the principles of the technique make it highly suitable for this purpose. It is particularly attractive for preparative-scale purification of pharmaceutical compounds. chromatographytoday.com In comparative studies for other pharmaceuticals, SFC has been shown to process samples in a fraction of the time required by HPLC, with equivalent purity and recovery, while drastically reducing solvent waste. chromatographytoday.com Given its success in separating other complex pharmaceutical mixtures, SFC represents a promising and efficient methodology for the separation of this compound from its related compounds. Inter-laboratory studies on erythromycin analysis have shown that SFC methods can achieve repeatability and reproducibility variances that are similar to or better than those of established LC methods. researchgate.net

Gas Chromatography (GC) for Volatile this compound Derivatives

Hyphenated Analytical Techniques in this compound Characterization from Complex Matrices

Hyphenated techniques, which couple a separation method with a powerful detection system, are indispensable for identifying and quantifying this compound in complex samples where concentrations are low and the matrix is challenging.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the trace detection, confirmation, and quantification of this compound in complex environmental matrices such as wastewater and river water, as well as in food products like honey. nih.govtandfonline.comirb.hr Its high sensitivity and selectivity allow for the reliable measurement of the compound at concentrations in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govmdpi.com

The typical workflow involves sample preparation using Solid-Phase Extraction (SPE) to isolate and concentrate the analytes from the sample matrix, thereby reducing matrix effects. mdpi.comresearchgate.net The extract is then analyzed by LC-MS/MS, most commonly using a reversed-phase column (e.g., C18) for separation and a triple quadrupole mass spectrometer for detection. mdpi.comacs.org Positive electrospray ionization (ESI+) is the standard ionization mode for macrolides. nih.govresearchgate.net

Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. irb.hrmdpi.com This provides a high degree of certainty in both identification and quantification. Validation studies for these methods report excellent performance characteristics. For example, in wastewater analysis, method detection limits have been achieved between 0.01 and 0.06 µg/L, with average recoveries ranging from 89% to 94%. nih.govresearchgate.net Similarly, a method for honey analysis reported recoveries between 85% and 111%. tandfonline.com

Table 2: Performance of LC-MS/MS Methods for this compound in Complex Matrices

| Matrix | Sample Preparation | Detection Limit | Recovery | Precision (RSD) | Source |

|---|---|---|---|---|---|

| Wastewater | Solid-Phase Extraction (SPE) | 0.01-0.06 µg/L | 89.2% ± 9.7% | < 13.7% | nih.govresearchgate.net |

| Wastewater | Solid-Phase Extraction (SPE) | 4-150 ng/L | 60-90% (general for macrolides) | Not Specified | mdpi.com |

| Honey | Ultrasonic treatment, dSPE | 7-13 µg/kg (CCβ) | 85-111% | < 26.8% | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a valuable tool for the analysis of volatile this compound derivatives. core.ac.uk As with standard GC, a derivatization step (silylation) is required to increase the volatility of the analyte. google.com

Following separation on the GC column, the derivatized molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that allows for the unequivocal identification of the compound. mdpi.com The mass spectrometer collects fragmentation data over a specific mass-to-charge (m/z) range. mdpi.com This technique has been successfully used to determine erythromycin and its derivatives, providing structural confirmation that complements the quantitative data obtained from other methods. google.comcore.ac.uk The identity of prepared this compound reference materials is often confirmed by mass spectrometry to ensure the correct structure before use in other assays. asm.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Detection and Identification

Spectrophotometric and Electrochemical Methods for this compound Quantification

The quantification of this compound relies on various analytical techniques, with electrochemical methods offering high sensitivity and spectrophotometry often being coupled with separation techniques.

Spectrophotometric Methods

Direct UV-Vis spectrophotometry is not commonly employed for the standalone quantification of this compound in complex matrices. This is largely due to potential interference from the parent compound, Erythromycin A, and other related substances that may absorb at similar wavelengths. However, UV spectrophotometry serves as a common detection method in High-Performance Liquid Chromatography (HPLC) systems. In such setups, this compound is first separated from other components on an analytical column, and its concentration is then determined by measuring its UV absorbance as it elutes. For instance, in LC-MS methods developed for identifying related substances in erythromycin drug products, a UV detector is often used, with monitoring occurring at wavelengths around 215 nm. asianpubs.org While direct spectrophotometric methods involving charge-transfer complexation have been developed for erythromycin, their specific application to this compound is not widely documented. derpharmachemica.com

Electrochemical Methods

Electrochemical methods, known for their high sensitivity, rapid response, and cost-effectiveness, present a viable alternative for the quantification of macrolides, including this compound. researchgate.netnih.govwiley.com These techniques are based on the principle that the analyte can be electrochemically oxidized or reduced at an electrode surface, generating a measurable current that is proportional to its concentration. nih.gov

Voltammetric techniques such as cyclic voltammetry and square-wave voltammetry are used to investigate the electrochemical behavior of macrolides and for their quantitative determination. researchgate.net For instance, research using a dual-electrode cell combined with HPLC demonstrated that this compound is electrochemically active. An HPLC-coulometric assay was optimized with upstream and downstream electrode potentials set at +0.65 V and +0.85 V, respectively, achieving a sensitivity of less than 0.05 µg/mL for 14- and 15-membered macrolides.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. nih.gov While many studies focus on the parent compound, erythromycin, the developed methods are often applicable to its degradation products. For example, molecularly imprinted polymer (MIP)-based sensors have been created for the highly selective and sensitive detection of erythromycin, with one such sensor reporting a limit of detection (LOD) as low as 0.1 nM. nih.gov Another method using screen-printed carbon electrodes modified with sodium dodecyl sulfate (B86663) for erythromycin detection in water achieved a detection limit of 0.14 mg/L (0.19 µM). cabidigitallibrary.org These advanced sensor technologies hold significant promise for the direct and sensitive quantification of this compound in various samples.

Optimized Sample Preparation Strategies for this compound Analysis in Diverse Research Samples

The accurate analysis of this compound from complex matrices such as biological fluids, environmental waters, and food products necessitates robust and optimized sample preparation. The goal is to extract the analyte efficiently, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.

Biological Samples (Human Plasma and Microdialysate)

For biological fluids, a common strategy involves protein precipitation to remove large protein molecules that can interfere with analysis. A widely used method for human plasma includes stabilization with an ammonium acetate (B1210297) buffer, followed by deproteinization with acetonitrile. nih.gov The sample is then centrifuged, and the supernatant is diluted before injection into an LC-MS system. nih.gov For microdialysate samples, which have lower protein content, a simpler dilution with an ammonium acetate buffer is often sufficient. nih.gov

Environmental Samples (Wastewater and Surface Water)

Solid-Phase Extraction (SPE) is the most prevalent technique for extracting and concentrating this compound and other antibiotics from water matrices. researchgate.netbohrium.comnih.govnih.gov Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently chosen for their ability to retain a wide range of compounds. bohrium.comnih.govnih.gov The general procedure involves filtering the water sample, adjusting the pH, passing it through the conditioned SPE cartridge, and then eluting the analyte with a small volume of an organic solvent like methanol. mdpi.com This method effectively removes salts and other matrix components, providing a cleaner extract for analysis. Studies have reported high average recoveries for this compound (often denoted as ETM-H2O in environmental literature) from wastewater and surface water using this approach. researchgate.netnih.gov

Food Samples (Honey)

The analysis of this compound in complex food matrices like honey requires specialized extraction techniques. One effective method is ultrasonic-assisted extraction using acidified methanol, which helps in breaking the analyte-matrix interactions. This is followed by a clean-up step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent to remove sugars and other interferences. tandfonline.com Another advanced technique is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample, offering rapid and efficient extraction with minimal solvent use. wiley.com

The table below summarizes various optimized sample preparation methods for this compound.

| Sample Matrix | Preparation Technique | Key Steps | Reported Recovery | Reference |

|---|---|---|---|---|

| Human Plasma | Protein Precipitation | Stabilization with ammonium acetate buffer; deproteinization with acetonitrile; centrifugation. | Not specified | nih.gov |

| Wastewater (Influent) | Solid-Phase Extraction (SPE) | Extraction using Oasis HLB cartridges. | 84.8% (±14.0%) to 89.2% (±9.7%) | researchgate.netnih.gov |

| Wastewater (Effluent) | Solid-Phase Extraction (SPE) | Extraction using Oasis HLB cartridges. | 93.7% (±6.9%) | researchgate.net |

| Surface Water | Solid-Phase Extraction (SPE) | Extraction using Oasis HLB cartridges. | 93.6% (±8.6%) | nih.gov |

| Honey | Ultrasonic-Assisted Extraction & d-SPE | 10 min ultrasonic treatment with acidified methanol; d-SPE clean-up with PSA. | 85% - 111% | tandfonline.com |

| Honey | Dispersive Liquid-Liquid Microextraction (DLLME) | Optimization of extraction and dispersing solvents. | 76.1% - 102.1% | wiley.com |

| Pharmaceutical Drug Substance | Solvent Dissolution | Dissolving sample in acetonitrile followed by sonication and dilution with mobile phase. | Not specified | asianpubs.org |

Mechanisms of Biological Action and Interaction of Anhydroerythromycin a in Model Systems

Molecular Targets and Binding Affinities of Anhydroerythromycin A

The biological effects of this compound are predicated on its interaction with specific molecular targets within both prokaryotic and eukaryotic cells. These interactions range from binding to bacterial ribosomes, the canonical target of macrolide antibiotics, to the inhibition of crucial mammalian enzymes.

Like its parent compound, erythromycin (B1671065), this compound is understood to exert its antibacterial effect by targeting the bacterial ribosome. Macrolide antibiotics, in general, bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. medchemexpress.comnih.goviastate.edu This binding site is primarily composed of 23S ribosomal RNA (rRNA). medchemexpress.comiastate.edu The interaction physically obstructs the passage of the growing polypeptide chain, thereby inhibiting protein synthesis. drugbank.commedchemexpress.com

While specific binding affinity values (such as the dissociation constant, Kd) for this compound are not extensively documented in the available literature, its structural similarity to erythromycin strongly suggests a shared binding locus. science.gov A molecular modeling study predicted that this compound occupies the same cavity in the 23S rRNA of Deinococcus radiodurans as erythromycin A. This interaction is crucial for its, albeit reduced, antibacterial activity. The desosamine (B1220255) sugar moiety, present in both erythromycin and its anhydro-derivative, is known to be a key determinant for binding to the V domain of the 23S rRNA.

Beyond the bacterial ribosome, this compound has been shown to interact with significant eukaryotic molecular targets, most notably the cytochrome P450 (CYP) enzyme system in humans. medchemexpress.com Research has demonstrated that this compound is a more potent inhibitor of steroid 6β-hydroxylase activity, a process mediated by the CYP3A4 isoform, than erythromycin itself. medchemexpress.com This inhibition is mechanism-based, involving the formation of a stable complex between a metabolite of this compound and the cytochrome P450 enzyme. This interaction is a critical factor in the drug-drug interactions observed with erythromycin administration, as this compound is formed in vivo. drugbank.comnih.gov

Furthermore, erythromycin and its derivatives have been reported to possess immunomodulatory effects. frontiersin.orgnih.gov These non-antibiotic activities include the inhibition of the transcription factor nuclear factor-kappaB (NF-κB) in T-lymphocytes. nih.gov As a direct metabolite, this compound is implicated in these immunomodulatory actions, which can influence cellular processes related to inflammation. nih.gov

Ribosomal Binding Sites and Specificity in Bacterial Systems

Cellular Responses to this compound Exposure in Prokaryotic and Eukaryotic Cell Cultures

The interaction of this compound with its molecular targets elicits a range of responses at the cellular level. These have been characterized in both bacterial and mammalian cell culture systems, revealing its impact on fundamental processes like protein synthesis and cell viability.

The primary mechanism of antibacterial action for this compound is the inhibition of protein synthesis. oup.com In vitro studies using an Escherichia coli model have quantified this effect, demonstrating that this compound is approximately 4% as effective as erythromycin base at inhibiting bacterial protein synthesis. oup.com Despite this significant reduction in potency compared to its parent compound, this inhibitory action remains the basis for its antimicrobial properties.

The inhibitory effect of this compound on protein synthesis translates to a direct impact on bacterial growth and viability. This is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. For this compound, the following MIC values have been reported in in vitro studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 12.5 µg/mL medchemexpress.com |

| Bacillus cereus | 6.25 µg/mL medchemexpress.com |

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against specific bacterial strains as reported in the literature.

These values indicate that while this compound possesses antibacterial activity, higher concentrations are required to inhibit bacterial growth compared to many first-line antibiotics. medchemexpress.com It has been noted, however, that some semi-synthetic derivatives of this compound have shown potency against methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com

In eukaryotic systems, studies on human intestinal epithelium cells (T84 cells) have investigated the cytotoxic effects of erythromycin, from which this compound is derived. Acute exposure to high concentrations of erythromycin was found to increase the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov However, chronic exposure showed a different pattern, with an initial increase in LDH release followed by a decrease. nih.gov This suggests a complex cellular response to prolonged exposure to the parent compound and, by extension, its metabolites.

Beyond its direct effects on bacteria and host cells, the parent compound of this compound, erythromycin, is known to modulate the complex interplay between host and pathogen. Macrolides can accumulate within phagocytic cells, such as macrophages and neutrophils, to concentrations significantly higher than in the extracellular environment. nih.govfrontiersin.orgucl.ac.be This intracellular accumulation is a critical factor in their efficacy against intracellular pathogens. nih.govucl.ac.be

Studies have shown that erythromycin can enhance the ability of host immune cells to combat infection. For instance, peritoneal macrophages from mice treated with erythromycin produced significantly greater amounts of thymocyte-activating factors, suggesting an enhancement of cytokine production, such as interleukins 1 and 6. nih.gov Furthermore, treatment of Pseudomonas aeruginosa with subinhibitory concentrations of erythromycin enhanced its association with murine Kupffer cells in vitro and increased bacterial clearance from the blood in mice. nih.gov Erythromycin has also been shown to suppress the production of several virulence factors by P. aeruginosa in a dose-dependent manner. nih.gov Given that this compound is a major metabolite of erythromycin, it is plausible that it contributes to these immunomodulatory and virulence-suppressing effects during infection. nih.gov

Effects on Microbial Growth and Viability in Defined Media

Role of this compound in Antimicrobial Resistance Mechanisms

This compound, a primary degradation product of the antibiotic erythromycin, plays a significant role in the development and spread of antimicrobial resistance, despite having little to no direct antimicrobial activity itself. nih.govnih.gov Its main function in this context is not as a bactericidal or bacteriostatic agent, but as a potent inducer of resistance mechanisms in various bacteria, particularly staphylococci. nih.govmdpi.com The structural integrity of the C3 cladinose (B132029) sugar in this compound, which is crucial for inducing resistance, remains unchanged from the parent compound, erythromycin. nih.gov This allows it to trigger resistance pathways that confer cross-resistance to a class of antibiotics including macrolides, lincosamides, and streptogramin B (MLSB). nih.govnih.gov Studies have shown that even trace amounts of this compound, as low as 1 ng/L, can induce resistance against clindamycin (B1669177) in staphylococci after very short exposure times, highlighting its environmental relevance in aquatic ecosystems receiving treated sewage. nih.govnih.gov

Induction of Efflux Pump Expression by this compound

One of the primary mechanisms of bacterial resistance to macrolides is the active removal of the drug from the cell via efflux pumps. nih.govnih.gov this compound has been implicated in the induction of genes that code for these pumps. The msrA gene, which encodes an ATP-binding cassette (ABC) transporter, is a well-documented efflux system in staphylococci that confers resistance to macrolides and streptogramin B antibiotics. nih.govscience.gov The presence of an inducer, such as a 14-membered macrolide, is required for the expression of this resistance phenotype. mdpi.com Research indicates that this compound can act as such an inducer, triggering the expression of the msrA gene and leading to the production of the efflux pump, which then expels the antibiotic from the bacterial cell. nih.govscience.gov This efflux mechanism is a common form of resistance, and its induction by a non-bactericidal metabolite like this compound is of significant clinical and environmental concern. science.govmdpi.com

Ribosomal Methylation and this compound Susceptibility

The most prominent mechanism of acquired resistance to MLSB antibiotics is the modification of the drug's target site on the bacterial ribosome. nih.gov This is achieved through the enzymatic methylation of an adenine (B156593) residue in the 23S ribosomal RNA of the 50S subunit, a process carried out by rRNA methyltransferases encoded by erm (erythromycin ribosomal methylase) genes. nih.govnih.gov This methylation reduces the binding affinity of MLSB antibiotics to the ribosome, rendering them ineffective. nih.gov

The expression of erm genes can be either constitutive (always on) or inducible (requiring an inducer molecule). nih.govnih.gov this compound has been demonstrated to be a potent inducer of this resistance mechanism, known as the inducible MLSB (iMLSB) phenotype. nih.govnih.gov Even at very low concentrations, this compound can trigger the expression of erm genes, such as ermC, which is commonly found in staphylococci. nih.govnih.gov In one study, exposure to anhydroerythromycin for as little as 10 minutes was sufficient to induce resistance to clindamycin in staphylococci possessing the iMLSB phenotype. nih.gov This rapid induction confirms that the degradation product of erythromycin retains the critical structural features necessary to activate the translational attenuation mechanism that controls the expression of the methylase gene. nih.govnih.gov

Induction of MLSB Resistance by this compound

| Organism | Resistance Gene | Inducer | Effect | Reference |

|---|---|---|---|---|

| Staphylococcus aureus RN 1389 | Not specified (inferred erm) | 8,9-anhydroerythromycin A 6,9-hemiketal | Induced in vitro resistance to the parent drug (erythromycin) and carbomycin. | mdpi.com |

| Staphylococci (from sewage and river water) | ermC (most common) | This compound (1 ng/L) | Induced resistance against clindamycin after 10 minutes of exposure. | nih.govnih.gov |

Enzymatic Inactivation Pathways Modulated by this compound

Beyond target site modification and efflux, bacteria can develop resistance through the enzymatic inactivation of antibiotics. nih.gov For macrolides, two main classes of inactivating enzymes are macrolide phosphotransferases (MPHs) and macrolide esterases. nih.gov MPHs inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar, a moiety essential for binding to the ribosome. nih.govfrontiersin.org This modification prevents the antibiotic from interacting with its ribosomal target. frontiersin.org While this mechanism is well-established for erythromycin and other macrolides, specific research detailing the role of this compound as either a substrate or a modulator of these enzymatic pathways is limited. However, it is known that this compound can inhibit the activity of cytochrome P450 (CYP) isoform CYP3A in human liver microsomes, demonstrating its capacity to interact with enzymatic systems, though this is related to host metabolism rather than bacterial resistance. e-century.usmdpi.com

Immunomodulatory Properties of this compound in Preclinical Models

In addition to their antimicrobial actions, 14- and 15-membered macrolides are recognized for their immunomodulatory and anti-inflammatory properties, which are distinct from their antibacterial effects. nih.gov These effects are considered beneficial in the treatment of chronic inflammatory diseases. The metabolite this compound also exhibits immunomodulatory activities. nih.gov For instance, the derivative 8,9-anhydroerythromycin A 6,9-hemiketal (also referred to as EM201) showed a strong promotional effect on macrophage differentiation. nih.gov These properties are often linked to the ability of macrolides to accumulate within inflammatory cells like macrophages and neutrophils, allowing them to modulate immune responses directly at the site of inflammation. mdpi.com

Modulation of Cytokine Production in Isolated Immune Cells

The immunomodulatory effects of macrolides are partly mediated by their ability to alter the production of cytokines, which are key signaling molecules in the immune system. Studies on isolated immune cells have shown that erythromycin, the parent compound of this compound, can suppress the production of major pro-inflammatory cytokines. In human whole blood stimulated with heat-killed Streptococcus pneumoniae, erythromycin caused a dose-dependent reduction in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov

Specific research on this compound has identified its influence on key intracellular signaling proteins. In studies using macrophage-like cells, 8,9-anhydroerythromycin A 6,9-hemiketal (EM201) was found to strongly induce the small isoform of the transcription factor C/EBPβ (CCAAT/enhancer-binding protein β). nih.gov C/EBPβ is a critical regulator of genes involved in immune and inflammatory responses. This finding points to a specific molecular mechanism through which this compound can exert its immunomodulatory effects on immune cells. nih.gov

Effects of Erythromycin (Parent Compound) on Cytokine Production in vitro

| Cell Type | Stimulant | Macrolide | Effect on Cytokine Production | Reference |

|---|---|---|---|---|

| Human Whole Blood | Heat-Killed Streptococcus pneumoniae | Erythromycin | Dose-dependent decrease in TNF-α and IL-6. | nih.govnih.gov |

| Human Whole Blood | Heat-Killed Streptococcus pneumoniae | Erythromycin | Inhibition of IL-10, IL-12, and IFN-γ only at the highest concentration tested. | nih.gov |

| RAW264.7 Macrophage Cell Line | Cigarette Smoke Extract | F528 (Erythromycin derivative) | Decreased levels of IL-6 and TNF-α. |

Impact on Inflammatory Pathways in Murine Models

Preclinical studies in murine models have provided further evidence for the anti-inflammatory effects of macrolides, often pointing to the inhibition of key inflammatory signaling pathways. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes. In a mouse model of cigarette smoke-induced lung inflammation and emphysema, treatment with a novel macrolide derivative significantly reduced the phosphorylation and activation of NF-κB. This inhibition of the NF-κB pathway is believed to be a core mechanism for the anti-inflammatory action of macrolides.

In vivo studies using erythromycin have also demonstrated its ability to modulate inflammatory responses. In a mouse model of LPS-induced acute lung injury, erythromycin treatment led to a significant reduction in the serum levels of the pro-inflammatory cytokines IL-17 and TNF, while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, in a murine model of periodontitis, an inflammatory bone disease, erythromycin was shown to reduce alveolar bone loss by inhibiting osteoclast differentiation, an effect dependent on the upregulation of the homeostatic factor DEL-1. These findings from animal models underscore the potential of erythromycin and its derivatives to suppress inflammatory processes in vivo. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Activity

This compound is a key degradation product of the macrolide antibiotic Erythromycin A, typically formed under acidic conditions through an intramolecular dehydration reaction. scirp.orgmedchemexpress.commdpi.com This process, which involves the C-9 ketone and hydroxyl groups at C-6 and C-12, leads to the formation of derivatives like 8,9-anhydroerythromycin A 6,9-hemiketal and anhydroerythromycin 6,9;9,12-spiroketal, which are generally considered bacteriologically inactive degradation products. scirp.orgscirp.org However, these anhydro forms have served as valuable scaffolds for synthetic modifications, leading to derivatives with distinct and sometimes potent biological activities. Structure-activity relationship (SAR) studies have been pivotal in exploring how specific structural changes to the this compound core influence its interactions with biological targets, leading to compounds with enhanced antibacterial, gastrointestinal motor-stimulating, or antiviral properties.

The core structure of this compound presents several sites for chemical modification, including the macrolactone ring, the desosamine sugar, and the cladinose sugar. Researchers have systematically altered these sites to probe the structural requirements for various biological effects.

One area of significant research has been the modification of 8,9-anhydroerythromycin A 6,9-hemiacetal to develop potent agonists for the motilin receptor, which stimulates gastrointestinal motility (GMS). nih.gov These derivatives, termed "motilides," were designed to enhance GMS activity while eliminating the antibacterial effects of the parent compound. nih.gov Key modifications focused on the tertiary N-dimethylamino group on the desosamine sugar. nih.govjst.go.jp Displacement of one of the N-methyl groups with larger alkyl groups, such as ethyl or isopropyl, resulted in a significant increase in GMS activity and a concurrent loss of antibacterial properties. nih.gov Notably, the N-isopropyl derivative showed GMS activity 248 times greater than that of Erythromycin A. nih.gov

| Compound | Modification on 8,9-anhydroerythromycin A 6,9-hemiacetal | Relative GMS Activity (vs. Erythromycin A=1) | Antibacterial Activity |

| De(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal | One N-methyl group on the dimethylamino moiety is replaced by an ethyl group. nih.gov | Significant increase | None reported nih.gov |

| De(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal | One N-methyl group on the dimethylamino moiety is replaced by an isopropyl group. nih.gov | 248x | None reported nih.gov |

In the realm of antibacterial agents, SAR studies have aimed to overcome the acid instability and circumvent bacterial resistance mechanisms. A series of 3-descladinosyl-2,3-anhydro-6-O-methylerythromycin A 11,12-carbamate analogues were synthesized and found to be potent antibacterial agents against Gram-positive organisms, including macrolide-susceptible strains of Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. capes.gov.br These compounds also demonstrated improved activity against certain macrolide-resistant strains. capes.gov.brresearchgate.net Further exploration led to the synthesis of 8,9-anhydroerythromycin A 6,9-hemiketal analogues using click chemistry. capes.gov.br The introduction of thiourea (B124793) and urea (B33335) moieties at the C-3 position (after removal of the cladinose sugar) yielded derivatives with substantially improved activity against efflux-mediated resistant S. pneumoniae, surpassing the parent compounds and even azithromycin (B1666446) in some cases. researchgate.net

| Derivative Class | Key Structural Modifications | Target Organism(s) | Notable Activity Findings |

| 2,3-Anhydro-6-O-methyl-11,12-carbamate analogues | Removal of cladinose sugar at C-3; formation of a 2,3-anhydro bond; methylation at 6-O position; formation of an 11,12-carbamate ring. capes.gov.br | S. aureus, S. pyogenes, S. pneumoniae (macrolide-susceptible and some resistant strains) | Potent in vitro activity with MIC values often below 1 µg/mL against susceptible strains. capes.gov.br |

| 8,9-Anhydroerythromycin A 6,9-hemiketal analogues | Removal of cladinose sugar at C-3; introduction of thiourea or urea moieties linked via a triazole ring. capes.gov.brresearchgate.net | Efflux-mediated resistant S. pneumoniae | Thiourea and urea derivatives showed significantly better activity than parent analogues and comparable activity to azithromycin. researchgate.net |